
4-butoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
4-butoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C26H27FN2O4S and its molecular weight is 482.57. The purity is usually 95%.
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Biological Activity
The compound 4-butoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's chemical structure is characterized by the presence of a butoxy group, a sulfonyl group attached to a tetrahydroquinoline moiety, and a benzamide backbone. This unique arrangement is believed to contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Antitumor Activity : The incorporation of sulfonyl and tetrahydroquinoline groups enhances interactions with bio-thiols, leading to increased chemosensitivity in tumor cells compared to normal cells .
- Anti-inflammatory Effects : Compounds similar to this one have shown effectiveness in suppressing inflammatory cytokines such as IL-1β and IL-6, indicating potential use in managing inflammatory diseases .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can significantly inhibit the expression of pro-inflammatory cytokines. For instance:
- Cytokine Suppression : Compounds tested alongside this derivative showed potent inhibition of IL-1β and IL-6 mRNA expression in human liver hepatocytes under LPS-induced inflammatory conditions .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential:
- Animal Models : In animal models, compounds structurally related to this compound demonstrated significant reductions in cytokine levels without hepatotoxicity. For example, compounds such as 5f and 4d were shown to lower IL-6 and TNF-α levels effectively .
Case Studies
Several studies have reported on compounds within the same class:
- Antitumor Efficacy : A study reported that similar tetrahydroquinoline derivatives exhibited significant antitumor activity through enhanced affinity for tumor-specific targets .
- Inflammation Modulation : Another research highlighted that certain benzamide derivatives could modulate inflammation pathways by inhibiting NF-κB activity, which is crucial in inflammatory responses .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed for several related compounds:
Properties
IUPAC Name |
4-butoxy-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O4S/c1-2-3-17-33-23-12-7-20(8-13-23)26(30)28-22-11-6-19-5-4-16-29(25(19)18-22)34(31,32)24-14-9-21(27)10-15-24/h6-15,18H,2-5,16-17H2,1H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMYBKDBPZHGRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.